molecular formula C17H24N2O2 B5682267 [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone

Cat. No.: B5682267
M. Wt: 288.4 g/mol
InChI Key: ILAWNOVWSJOLQZ-CVEARBPZSA-N
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Description

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.

    Medicine: It has potential therapeutic applications, including as a scaffold for designing drugs targeting specific proteins or enzymes.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .

Properties

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-14-8-4-7-13(9-14)15-10-19(11-16(15)18)17(20)12-5-2-3-6-12/h4,7-9,12,15-16H,2-3,5-6,10-11,18H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAWNOVWSJOLQZ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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